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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

Get Quote

Structural Logic & Spin System Analysis
To accurately interpret the NMR spectrum, one must first map the spin system created by the

fluorine atom (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-

star-inserted">

, spin 1/2) and its interaction with the aromatic protons.

Structural Connectivity
The molecule consists of a trisubstituted benzene ring:

Position 1: Methyl Ester (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

) – Moderate Electron Withdrawing Group (EWG).

Position 2: Formyl (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">
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) – Strong EWG.

Position 5: Fluorine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

) – EWG (Inductive), Electron Donating (Resonance).

Graphviz Structural Map
The following diagram illustrates the atom numbering and expected coupling pathways.
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Figure 1: Structural connectivity and ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

coupling logic. Note that H-4 and H-6 are ortho to the fluorine atom, leading to complex
splitting.

Experimental Protocol
Sample Preparation[1][4][5][6]

Solvent: Chloroform-d (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

) is the standard solvent. It minimizes hydrogen bonding with the aldehyde, keeping the
signal sharp.

Concentration: 10–15 mg in 0.6 mL solvent is sufficient for ngcontent-ng-c3230145110=""

_nghost-ng-c1768664871="" class="inline ng-star-inserted">

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2943746/docs?utm_src=pdf-body-img#technical-guide-nmr-analysis-of-methyl-5-fluoro-2-formylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and

. Increase to 30–50 mg for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""
class="inline ng-star-inserted">

.

Reference: TMS (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">

0.00 ppm) or residual

(

7.26 ppm).

Instrument Parameters
Relaxation Delay (D1): Set to

seconds for quantitative integration, especially for the aldehyde proton which often has a
long

.

Spectral Width: Ensure the window covers -10 to 14 ppm for ngcontent-ng-c3230145110=""

_nghost-ng-c1768664871="" class="inline ng-star-inserted">

to capture the downfield aldehyde.

Data Interpretation: NMR
The proton spectrum is characterized by three distinct aromatic signals split by fluorine, a

diagnostic aldehyde singlet, and a methyl ester singlet.

Chemical Shift Table (500 MHz, )
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Position Type

Shift
(ngcontent-
ng-
c323014511
0=""
_nghost-ng-
c176866487
1=""
class="inlin
e ng-star-
inserted">

ppm)

Multiplicity
Coupling (

Hz)

Assignment
Logic

-CHO Aldehyde 10.55 Singlet (s) -

Highly

deshielded by

carbonyl

anisotropy.

H-6 Aromatic 8.00 – 7.97 dd (approx)

ngcontent-ng-

c3230145110

="" _nghost-

ng-

c1768664871

=""

class="inline

ng-star-

inserted">

,

Ortho to

Ester

(deshielding)

and Ortho to

F. The F

coupling

dominates.

H-3 Aromatic 7.95 – 7.90* dd ngcontent-ng-

c3230145110

="" _nghost-

ng-

c1768664871

=""

class="inline

ng-star-

Ortho to

Aldehyde

(strong

deshielding).

Meta to F.
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inserted">

,

H-4 Aromatic 7.34 – 7.28 m (td)

ngcontent-ng-

c3230145110

="" _nghost-

ng-

c1768664871

=""

class="inline

ng-star-

inserted">

,

Ortho to F

(shielding

influence

relative to

others) and

Ortho to H-3.

-OCH3 Methyl 3.98 Singlet (s) -

Typical

methyl ester

range.[1]

*Note: Exact shifts for H-3 and H-6 may overlap depending on concentration; H-6 is typically

further downfield due to the combined ortho-ester and ortho-fluorine effect, but the aldehyde

effect on H-3 is potent.[1]

Distinguishing the Regioisomer
If you synthesize the wrong isomer (Methyl 2-fluoro-5-formylbenzoate), the spectrum changes

drastically:

Aldehyde Shift: Moves upfield slightly (interference from ortho-F).

Coupling: The proton ortho to the aldehyde in the wrong isomer is H-6, which is meta to the

fluorine. In your target (5-fluoro-2-formyl), the proton ortho to the aldehyde (H-3) is meta to

the fluorine.[1]

Key Diagnostic: Look for the H-3 signal.[1] In the target molecule, it is a doublet of doublets

with a meta fluorine coupling (~5-6 Hz).[1] In the isomer, the proton ortho to the aldehyde

has a para fluorine coupling (~2 Hz) or no visible F-coupling.[1]
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Data Interpretation: and NMR
ngcontent-ng-c3230145110="" _nghost-ng-
c1768664871="" class="inline ng-star-inserted"> NMR
Analysis[1][7][8][9]

Shift Range:-105 to -115 ppm (relative to ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

).

Pattern: Multiplet (typically a quartet-like structure) due to coupling with H-4, H-6 (ortho) and

H-3 (meta).[1]

Utility: This is the best method for purity determination. A second peak in this region indicates

regioisomeric contamination.

NMR Analysis (Proton Decoupled)
Carbon signals will appear as doublets due to C-F coupling (ngcontent-ng-c3230145110=""

_nghost-ng-c1768664871="" class="inline ng-star-inserted">

).
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Carbon Type

Shift
(ngcontent-ng-
c3230145110="
" _nghost-ng-
c1768664871="
" class="inline
ng-star-
inserted">

ppm)

(Hz) Note

C=O Aldehyde ~188.0 < 3 Hz Far downfield.

C=O Ester ~165.0 < 3 Hz

C-5 C-F ~166.0 ~255 Hz

Large doublet (

), diagnostic of

C-F bond.

C-4/C-6 Aromatic 115 - 130 ~20-25 Hz

Doublets

(ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-

star-inserted">

).

C-3 Aromatic 130 - 135 ~8-10 Hz

Doublet

(ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-

star-inserted">

).
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Synthesis & Purity Validation Workflow
The following workflow ensures the identity of the compound and validates it against common

synthesis errors (e.g., oxidation to acid or wrong isomer).

Crude Product

Dissolve in CDCl3

Run 1H NMR

Aldehyde Peak @ 10.55?

19F Signal Count?
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Impurity: Carboxylic Acid
(Check broad OH > 11ppm)
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(Methyl 5-fluoro-2-formylbenzoate)

Single Peak
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Multiple Peaks

Click to download full resolution via product page

Figure 2: Validation workflow for confirming structure and purity.

References
Synthesis and Characterization of Chiral 3-Substituted Phthalides. (Contains specific

experimental NMR data for Methyl 5-fluoro-2-formylbenzoate, labeled as compound 3b).
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Comparison of Regioisomers (Olaparib Intermediates). Data regarding the 2-fluoro-5-formyl

isomer (CAS 165803-94-1) for exclusion purposes.

[1]

General ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-

inserted">

NMR Chemical Shift Tables. University of California, Santa Barbara (UCSB) NMR Facility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Combi-Blocks [combi-blocks.com]

2. 5-fluoro-2-methyl phenylisocyanate | Sigma-Aldrich [sigmaaldrich.com]

3. Organic Chemistry [3asenrise.com]

To cite this document: BenchChem. [Technical Guide: NMR Analysis of Methyl 5-fluoro-2-
formylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2943746/docs#technical-guide-nmr-analysis-of-
methyl-5-fluoro-2-formylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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